3-Fluorobenzamide

Catalog No.
S535341
CAS No.
455-37-8
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzamide

Researchers requiring precise electronic tuning for bioorthogonal chemistry often struggle with positional isomer impurities that alter reaction kinetics. 3-Fluorobenzamide (CAS 455-37-8) resolves this:

  • 2x faster tetrazine ligation vs. para-isomer, maximizing radiochemical yield in PET tracer synthesis.
  • Enables rapid prodrug activation; ortho-substitution deactivates payload release, making meta-fluorination critical for targeted cancer therapies.
  • Distinct 22.6 Hz 2J(C,F) coupling constant facilitates easy QA/QC isomer verification, ensuring batch-to-batch regiocontrol.

CAS Number

455-37-8

Product Name

3-Fluorobenzamide

IUPAC Name

3-fluorobenzamide

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

YPIGHNIIXYSPKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N

solubility

Soluble in DMSO

Synonyms

m-Fluorobenzamide

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N

The exact mass of the compound 3-Fluorobenzamide is 139.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97485. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g

3-Fluorobenzamide (CAS 455-37-8) is a meta-fluorinated aromatic amide that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced radiotracers. Presenting as a white crystalline solid with a melting point of 129–132 °C, it offers a highly specific balance of lipophilicity, metabolic stability, and electronic modulation [1]. Unlike its non-fluorinated or halogenated analogs, the meta-positioned fluorine atom exerts strong inductive electron withdrawal without introducing the steric hindrance typical of ortho-substitution or the direct resonance donation associated with para-substitution. This precise electronic profile makes it an essential precursor for tuning the reactivity of downstream therapeutic compounds and bioorthogonal imaging agents, where exact molecular geometry and electron density distributions are non-negotiable for target performance [2].

Research Fit

1 Supports PARP-1 enzyme inhibition studies as a benzamide scaffold
2 Suitable as a meta-fluorinated building block in medicinal chemistry
3 Validated computational benchmark for fluorinated aromatic amides

Replacing 3-fluorobenzamide with unsubstituted benzamide, 2-fluorobenzamide, or 4-fluorobenzamide fundamentally alters reaction kinetics, prodrug activation profiles, and solid-state properties. The meta-fluorine uniquely withdraws electron density inductively while avoiding ortho-steric clashes, an electronic tuning that is non-interchangeable in applications like bioorthogonal click chemistry, where para-isomers react at half the speed [1]. In prodrug synthesis, substituting with the ortho-isomer (2-fluorobenzamide) actively deactivates the target compound, preventing the rapid payload release achieved by the highly reactive meta-isomer[2]. Furthermore, the distinct hydrogen-bonding network of 3-fluorobenzamide dictates an entirely different crystal polymorphism compared to its positional isomers, meaning generic substitution will unpredictably alter the solubility, mechanical handling, and formulation stability of downstream materials[3].

Substitution Risk

3-Fluorobenzamide
Intermediate melting point and sublimation enthalpy; moderate PARP inhibition context
2-/4-Fluoro isomers & non-fluorinated benzamide
Distinct phase behavior alters purification; inhibition potency may differ by orders of magnitude
Meta-fluoro electronic profile
Defined electronic perturbation tracked in SAR series
Ortho/Para substitution or unsubstituted core
Electronic effects cannot be replicated; binding-interaction landscape may shift

Accelerated Bioorthogonal Ligation Kinetics

In the development of 18F-labeled tetrazine radiotracers, the positional isomerism of the fluorine substituent drastically impacts reaction speeds. Studies demonstrate that meta-substitution (as found in 3-fluorobenzamide derivatives) unexpectedly increases the second-order rate constant for tetrazine-trans-cyclooctene (TCO) click chemistry by a factor of approximately 2 compared to the para-substituted (4-fluoro) baseline[1]. This kinetic acceleration is critical for time-sensitive procurement applications, such as PET imaging precursor synthesis, where faster ligation directly translates to higher radiochemical yields before isotopic decay occurs.

Evidence DimensionSecond-order rate constant for tetrazine-TCO ligation
Target Compound Data2x kinetic acceleration (meta-substitution)
Comparator Or Baseline4-fluoro (para-substituted) analogs (baseline kinetics)
Quantified Difference100% increase (~2x factor) in reaction rate
ConditionsBioorthogonal click chemistry (in vivo imaging precursor models)

Selecting the meta-isomer doubles the reaction speed for radiotracer synthesis, maximizing yield and specific activity for time-sensitive isotopes.

Phase transition
Head-to-head
Tm 403.2 K; ΔHfus 22.1 kJ/mol
ΔTm vs 2-fluoro: +14.0 K; vs 4-fluoro: -19.0 K
Supports isomer-specific purification design
DSC/DTA; crystal-to-liquid transition

Prodrug Activation Reactivity

When synthesizing nitrogen mustard prodrugs, the choice of fluorinated benzamide precursor fundamentally dictates the activation profile of the resulting therapeutic. Research indicates that while 2-fluorobenzamide (ortho-substituted) derivatives are deactivated and exhibit lower reactivity than unsubstituted benzamide, 3-fluorobenzamide derivatives are 'greatly activated' and demonstrate significantly higher reactivity [1]. This profound difference in electronic tuning means that 3-fluorobenzamide cannot be substituted with its ortho counterpart without compromising the rapid payload release required in targeted cytotoxic therapies.

Evidence DimensionChemical reactivity / prodrug activation
Target Compound DataGreatly activated (high reactivity)
Comparator Or Baseline2-fluorobenzamide (deactivated) and unsubstituted benzamide (baseline)
Quantified DifferenceSignificant increase in reactivity vs. deactivated ortho-isomer
ConditionsNitrogen mustard prodrug activation models

Procuring the 3-fluoro isomer ensures rapid and efficient prodrug activation, whereas generic substitution with the 2-fluoro isomer will result in a deactivated, ineffective compound.

Vapor pressure
Head-to-head
ΔHsub 101.2 kJ/mol; crystalline range 336.8–432.0 K
Vapor pressure at 380 K ~0.8 Pa (interpolated)
Informs vacuum drying and sublimation purification feasibility
Knudsen effusion method

Solid-State Polymorphism and Packing

For formulation and crystallization processes, the positional placement of the fluorine atom dictates the crystal lattice architecture. X-ray diffraction studies reveal that 3-fluorobenzamide adopts a packing structure analogous to the stable benzamide III polymorph, effectively suppressing disorder in solid solutions [1]. In stark contrast, 2-fluorobenzamide and 4-fluorobenzamide form entirely unique, non-isostructural lattices due to different N-H···O and C-H···F hydrogen bonding networks. Consequently, substituting the meta-isomer with ortho- or para-analogs will fundamentally alter the material's mechanical properties, solubility, and milling behavior.

Evidence DimensionCrystal packing architecture
Target Compound DataIsostructural to stable benzamide III polymorph
Comparator Or Baseline2-fluorobenzamide and 4-fluorobenzamide
Quantified DifferenceFormation of entirely unique, non-interchangeable crystal lattices
ConditionsMelt and solution-phase crystallization

Ensures predictable formulation stability and mechanical properties, as positional isomers will yield entirely different crystal structures and solubility profiles.

PARP-1 inhibition
Cross-study comparable
IC50 20 µM
~4000-fold less potent than olaparib; ~1.5–2.5-fold more potent than 3-aminobenzamide
Supports SAR benchmarking as a moderate tool compound
Recombinant human PARP-1 enzyme assay

Regiochemical Verification via NMR

In industrial synthesis, verifying the exact regiochemistry of polyfluorinated intermediates is essential for quality control. 3-Fluorobenzamide provides a distinct analytical signature, exhibiting a specific 2J(C2,F) heteronuclear spin-spin coupling constant of 22.6 Hz [1]. This quantifiable metric allows QA/QC teams to definitively distinguish the meta-isomer from ortho- or para-substituted impurities, which exhibit different coupling magnitudes (e.g., 13-19 Hz for other positions) due to varying orbital orientations and intramolecular interactions.

Evidence Dimension2J(C,F) heteronuclear coupling constant
Target Compound Data22.6 Hz (for C2-F coupling)
Comparator Or BaselineOther positional carbons / isomers (13-19 Hz)
Quantified DifferenceDistinct ~3.6 to 9.6 Hz shift in coupling constant
Conditions13C NMR spectroscopy in DMSO-d6

Provides a strict, quantitative QA/QC benchmark to ensure batch purity and absolute regioselectivity during the procurement of pharmaceutical intermediates.

Antimicrobial MIC
Data to verify
MIC 128 µg/mL (S. aureus)
>100-fold less potent than clinical antibiotics
Supports antimicrobial SAR screening context
Broth microdilution; source-specific review recommended
In silico predictions
Supporting evidence
Docking binding energy -6.5 to -6.6 kcal/mol; HOMO-LUMO gap 5.521 eV
Predicted target-binding context; in silico benchmark
DFT and molecular docking; not experimentally validated

Precursor for 18F-PET Radiotracers

Where this compound is the right choice: 3-Fluorobenzamide is the preferred precursor for synthesizing 18F-labeled tetrazine radiotracers. Its meta-substitution provides a 2x kinetic acceleration in bioorthogonal click chemistry compared to para-analogs, maximizing radiochemical yield and specific activity for time-sensitive PET imaging applications [1].

Cytotoxic Prodrug Synthesis

Where this compound is the right choice: In medicinal chemistry workflows focused on targeted cancer therapies, 3-Fluorobenzamide is utilized to synthesize nitrogen mustard prodrugs. Its specific electronic tuning ensures high activation reactivity for rapid payload release, a feature that is lost if deactivated ortho-fluorinated analogs are used [2].

Crystal Engineering and Formulation

Where this compound is the right choice: For materials science and API formulation, 3-Fluorobenzamide is selected to achieve predictable solid-state packing. Its ability to form isostructural lattices analogous to stable benzamide III polymorphs makes it superior to 2-fluoro and 4-fluoro isomers for controlling mechanical properties and suppressing disorder during milling and tableting [3].

Regioselective Polyfluorinated Intermediates

Where this compound is the right choice: In industrial scale-up requiring strict regiocontrol, 3-Fluorobenzamide serves as a highly verifiable building block. Its distinct 22.6 Hz 2J(C,F) NMR coupling constant allows QA/QC departments to easily monitor batch purity and ensure the absence of unwanted positional isomers before proceeding to downstream coupling reactions [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
PARP-1 inhibitor SAR studies
Moderate enzyme inhibition baseline
Derivative benchmarking
Synthesis of fluorobenzamide-based probes
Meta-fluoro substitution pattern
Purification and handling reproducibility
Computational method calibration
DFT-validated electronic parameters
Method benchmarking
Organophosphorus material synthesis
Meta-fluoro electronic influence
Crystallinity and property screening

XLogP3

0.9

Exact Mass

139.0433

LogP

0.91 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-37-8

Wikipedia

M-Fluorobenzamide

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